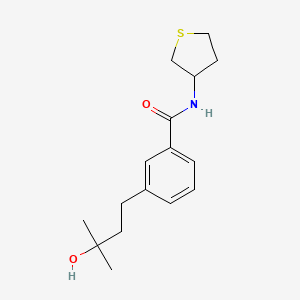

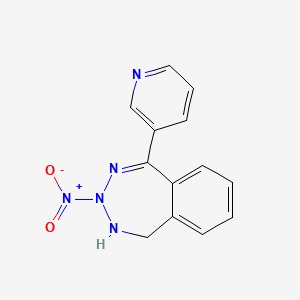

![molecular formula C13H16N2O2S B5549776 2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5549776.png)

2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole belongs to the class of imidazole derivatives, known for their diverse range of applications in pharmaceuticals, materials science, and organic synthesis. Imidazoles are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of the sulfonyl group and ethyl substituents in this compound suggests it has unique chemical and physical properties, making it a subject of interest for various research areas.

Synthesis Analysis

The synthesis of imidazole derivatives like 2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole typically involves the cyclization of diketones or aldehydes with amine precursors in the presence of acids or bases. For compounds with sulfonyl groups, a common strategy might include the reaction of an appropriate phenylsulfonyl chloride with an ethyl-substituted imidazole precursor under basic conditions. While specific synthesis details for this compound are not directly available, related research on imidazole derivatives outlines similar methodologies for constructing the imidazole core and introducing various functional groups (Bermejo et al., 2000).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical behavior and interaction with other molecules. X-ray diffraction and NMR spectroscopy are commonly used techniques for structural characterization. These methods can provide detailed information on the arrangement of atoms within the molecule and the conformation of substituents, which influences the compound's reactivity and physical properties. Studies similar to those by Khaligh et al. (2019) on related compounds can offer insights into the structural aspects of imidazole derivatives, including bond lengths, angles, and electronic distribution (Khaligh et al., 2019).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and coordination with metal ions. The presence of the sulfonyl group in the compound could enhance its reactivity towards nucleophiles, making it useful in coupling reactions and as an intermediate in synthesizing more complex molecules. The research on coordination compounds of imidazole derivatives, as reported by Sousa et al. (2001), demonstrates the potential of these compounds to form complexes with metals, which could be exploited in catalysis and materials science (Sousa et al., 2001).

科学的研究の応用

Anion Exchange Membranes

A study introduced a novel monomer for synthesizing poly(arylene ether sulfone) containing bulky imidazole groups, aimed at enhancing the alkaline stability of anion exchange membranes (AEMs) for alkaline fuel cells. These membranes demonstrated significant ionic conductivity and stability in alkaline conditions, suggesting their potential in energy conversion technologies (Yang et al., 2014).

Organic Synthesis Catalysis

Another research utilized 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the synthesis of polyhydroquinoline derivatives through a one-pot condensation process. This method highlights the role of imidazole derivatives as efficient catalysts in organic synthesis, offering clean and high-yield production of complex organic compounds (Khaligh, 2014).

Hydrophobic Ionic Liquids

Research on hydrophobic ionic liquids based on 1,3-dialkyl imidazolium cations revealed their low melting points and high conductivities. These properties make them suitable for various applications, including electrochemistry and as solvents for chemical reactions. The study emphasizes the versatility of imidazole derivatives in creating functional materials (Bonhôte et al., 1996).

Imidazole-Based Drug Metabolism

An application of biocatalysis in drug metabolism used Actinoplanes missouriensis to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, demonstrating the potential of imidazole derivatives in pharmaceutical research for understanding drug interactions and metabolism (Zmijewski et al., 2006).

作用機序

Safety and Hazards

The safety data sheet for a related compound, “2-ethyl-1H-imidazole-4-sulfonyl chloride”, indicates that it is a dangerous compound. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

将来の方向性

While specific future directions for “2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole” are not mentioned in the available resources, it’s worth noting that nitrogen-containing heterocycles like imidazoles are a hot topic in modern synthetic chemistry . They are common structural units widely distributed in natural products, pharmaceutics, agrochemicals, and other functional materials . Therefore, the synthesis of such compounds continues to be a focus of research .

特性

IUPAC Name |

2-ethyl-1-(4-ethylphenyl)sulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-3-11-5-7-12(8-6-11)18(16,17)15-10-9-14-13(15)4-2/h5-10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGRHLZUVVKQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1-(4-ethylphenyl)sulfonylimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5549699.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)methanesulfonamide](/img/structure/B5549716.png)

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5549744.png)

![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B5549751.png)

![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)

![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)